molecular formula C8H5N3 B1511835 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile CAS No. 1196151-62-8

1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile

Cat. No.: B1511835
CAS No.: 1196151-62-8
M. Wt: 143.15 g/mol
InChI Key: XURZLRKJXZOAGB-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile is a heterocyclic aromatic organic compound characterized by a fused pyrrole and pyridine ring system. This compound is of interest in various scientific fields due to its unique structural and chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile can be synthesized through several methods, including:

  • Condensation Reactions: One common method involves the condensation of pyrrole with suitable nitriles under acidic or basic conditions.

  • Cyclization Reactions: Cyclization of appropriate precursors, such as amino acids or their derivatives, can also yield this compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding oxides or other oxidized derivatives.

  • Reduction: Reduction reactions can reduce the nitrile group to a primary amine.

  • Substitution: Substitution reactions can replace hydrogen atoms or other substituents on the ring system.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives such as 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.

  • Reduction Products: Primary amines like 1H-pyrrolo[3,2-b]pyridine-3-amine.

  • Substitution Products: Substituted derivatives with different functional groups on the ring system.

Scientific Research Applications

1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile is structurally similar to other heterocyclic compounds such as:

  • 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile

  • Indole derivatives

  • Quinoline derivatives

These compounds share the pyrrolopyridine core but differ in their substitution patterns and functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-6-5-11-7-2-1-3-10-8(6)7/h1-3,5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURZLRKJXZOAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)C#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735667
Record name 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196151-62-8
Record name 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196151-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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